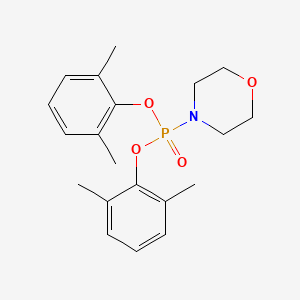![molecular formula C19H39NO3 B14312213 N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate CAS No. 112147-20-3](/img/structure/B14312213.png)
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate is a chemical compound with a complex structure that includes an epoxide group and a quaternary ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate typically involves the reaction of dodecylamine with epichlorohydrin, followed by quaternization with dimethyl sulfate. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biocide or antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for use in disinfectants and preservatives.
Medicine
In medicine, the compound’s antimicrobial properties are explored for potential applications in wound care and infection control. Additionally, its structure may be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, detergents, and other consumer products.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate involves its interaction with cellular membranes. The quaternary ammonium ion disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This disruption is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. These compounds share structural similarities and exhibit comparable antimicrobial properties.
Uniqueness
What sets N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate apart is its epoxide group, which provides additional reactivity and versatility in chemical synthesis. This unique feature allows for a broader range of applications and modifications compared to other quaternary ammonium compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.
Propiedades
Número CAS |
112147-20-3 |
|---|---|
Fórmula molecular |
C19H39NO3 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-(oxiran-2-ylmethyl)azanium;acetate |
InChI |
InChI=1S/C17H36NO.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17-16-19-17;1-2(3)4/h17H,4-16H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
ZBUDDPFFDZTGGX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC1CO1.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
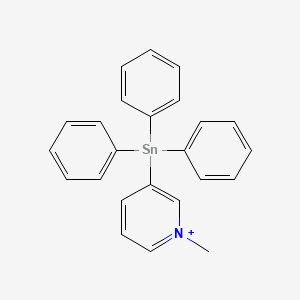


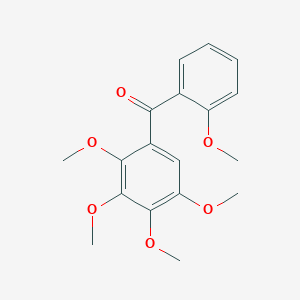
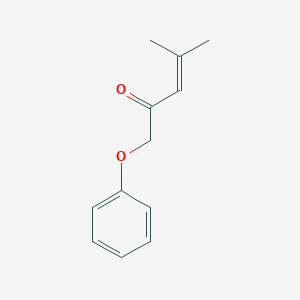

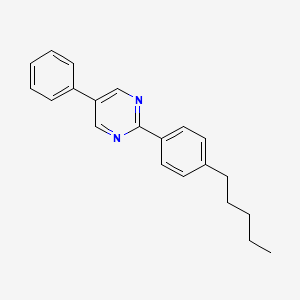
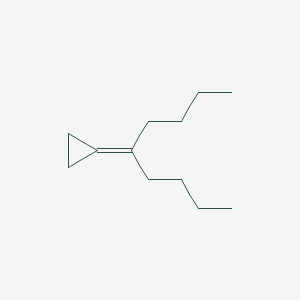
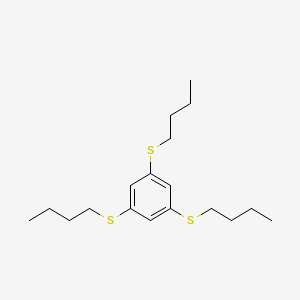
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
